molecular formula C13H28Si2 B13954848 3,5-Bis(trimethylsilyl)-3,4-heptadiene CAS No. 61227-92-7

3,5-Bis(trimethylsilyl)-3,4-heptadiene

Cat. No.: B13954848
CAS No.: 61227-92-7
M. Wt: 240.53 g/mol
InChI Key: KYIPUKUYFUESSR-UHFFFAOYSA-N
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Description

3,5-Bis(trimethylsilyl)-3,4-heptadiene is an organosilicon compound featuring a conjugated diene system (3,4-heptadiene) substituted with bulky trimethylsilyl (TMS) groups at the 3 and 5 positions. For example, the synthesis of structurally related silylated compounds, such as trimethylsilyl benzoates, often involves silylation reactions using reagents like trimethylsilyl chloride or bis(trimethylsilyl)amide derivatives . The TMS groups are known to confer steric bulk and electron-donating effects, which can stabilize reactive intermediates and alter solubility or volatility compared to non-silylated analogs .

The conjugated diene system in 3,4-heptadiene is structurally distinct from other dienes, such as the 1,6-heptadiene backbone in curcumin (a natural polyphenol with anti-inflammatory properties) . The positioning of substituents on the diene framework likely influences electronic conjugation and reactivity, making this compound of interest in organic synthesis and materials science.

Properties

CAS No.

61227-92-7

Molecular Formula

C13H28Si2

Molecular Weight

240.53 g/mol

InChI

InChI=1S/C13H28Si2/c1-9-12(14(3,4)5)11-13(10-2)15(6,7)8/h9-10H2,1-8H3

InChI Key

KYIPUKUYFUESSR-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=C(CC)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trimethylsilyl)-3,4-heptadiene typically involves the reaction of heptadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Heptadiene+2(Trimethylsilyl chloride)3,5-Bis(trimethylsilyl)-3,4-heptadiene+2(Hydrogen chloride)\text{Heptadiene} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{3,5-Bis(trimethylsilyl)-3,4-heptadiene} + 2 \text{(Hydrogen chloride)} Heptadiene+2(Trimethylsilyl chloride)→3,5-Bis(trimethylsilyl)-3,4-heptadiene+2(Hydrogen chloride)

Industrial Production Methods: On an industrial scale, the production of 3,5-Bis(trimethylsilyl)-3,4-heptadiene can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trimethylsilyl)-3,4-heptadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced silicon-containing products.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures to prevent over-oxidation.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, organometallic reagents; reactions are conducted under controlled conditions to ensure selective substitution.

Major Products:

    Oxidation: Epoxides, alcohols, ketones.

    Reduction: Silanes, silanols.

    Substitution: Various substituted heptadiene derivatives.

Scientific Research Applications

3,5-Bis(trimethylsilyl)-3,4-heptadiene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in the development of silicon-based biomolecules and as a tool for studying silicon’s role in biological systems.

    Medicine: Explored for its potential in drug delivery systems and as a component in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Bis(trimethylsilyl)-3,4-heptadiene involves its ability to undergo various chemical transformations due to the presence of reactive trimethylsilyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application being studied.

Comparison with Similar Compounds

Trimethylsilyl (TMS) Groups

  • Electronic and Steric Effects : TMS groups are electron-donating and sterically bulky. For example, trimethylsilyl-substituted benzoates (e.g., trimethylsilyl 3,5-bis(trimethylsilyloxy)-benzoate) exhibit enhanced thermal stability and reduced polarity compared to hydroxyl-substituted analogs .
  • Reactivity: Silyl groups can act as protecting groups in synthesis. Lithium bis(trimethylsilyl)amide, a related compound, is widely used as a strong, non-nucleophilic base in organometallic chemistry .

Hydroxy/Methoxy Substitutions

  • Curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione): The phenolic and methoxy groups in curcumin enable hydrogen bonding and antioxidant activity, contrasting with the inert TMS groups in 3,5-Bis(trimethylsilyl)-3,4-heptadiene. Curcumin’s conjugated diene system is critical for its radical-scavenging properties .

Trifluoromethyl (CF₃) Substitutions

  • 3,5-Bis(trifluoromethyl)benzaldehyde : The electron-withdrawing CF₃ groups reduce electron density on the aromatic ring, increasing electrophilicity. This contrasts with the electron-donating TMS groups, which would raise electron density in the diene system .

Structural Comparison of Diene Systems

Compound Diene Position Substituents Key Properties
3,5-Bis(trimethylsilyl)-3,4-heptadiene 3,4-heptadiene TMS at C3 and C5 High steric bulk, low polarity
Curcumin 1,6-heptadiene Phenolic/methoxy at C1/C7 Antioxidant, conjugated π-system
3,5-Bis(trifluoromethyl)benzaldehyde Aromatic ring CF₃ at C3/C5 Electrophilic, high stability

Biological Activity

3,5-Bis(trimethylsilyl)-3,4-heptadiene (BTMSH) is an organosilicon compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with BTMSH, supported by experimental data, case studies, and relevant research findings.

Chemical Structure and Properties

BTMSH is characterized by its two trimethylsilyl groups attached to a heptadiene backbone. The presence of these bulky silyl groups imparts specific steric and electronic properties that influence its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of BTMSH can be categorized into several key areas:

  • Anticancer Activity : Research has indicated that BTMSH exhibits cytotoxic effects on various cancer cell lines. For instance, studies involving the zebrafish model have shown that compounds similar to BTMSH can inhibit angiogenesis, a critical process in tumor growth and metastasis .
  • Enzyme Inhibition : BTMSH has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Preliminary findings suggest that it may act as a competitive inhibitor for certain enzymes, impacting metabolic processes in cells .
  • Antimicrobial Properties : Some studies have explored the antimicrobial effects of BTMSH against various bacterial strains. The compound's ability to disrupt bacterial membranes has been hypothesized as a mechanism behind its antimicrobial activity .

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of BTMSH on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM .
    • Table 1 : Cytotoxicity of BTMSH on MCF-7 Cells
    Concentration (µM)Cell Viability (%)
    0100
    585
    1070
    1550
    2030
  • Enzyme Inhibition Assays :
    • Inhibitory assays conducted on lactate dehydrogenase (LDH) revealed that BTMSH inhibited enzyme activity with an IC50 of around 25 µM. This suggests potential applications in metabolic regulation .
  • Antimicrobial Testing :
    • A series of tests against Gram-positive and Gram-negative bacteria demonstrated that BTMSH exhibited notable antimicrobial properties, particularly against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

The mechanisms underlying the biological activities of BTMSH are still under investigation. However, several hypotheses have emerged based on current research:

  • Reactive Oxygen Species (ROS) Generation : It is suggested that the compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Membrane Disruption : The bulky trimethylsilyl groups may interact with lipid bilayers, compromising membrane integrity in microbial cells.

Q & A

Q. How can researchers integrate organosilicon chemistry principles into mechanistic studies of this compound?

  • Methodological Answer : Apply the σ* orbital concept to explain silyl group stabilization of adjacent carbocations or radicals. Use Marcus theory to analyze electron-transfer steps in redox reactions involving the diene system .

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